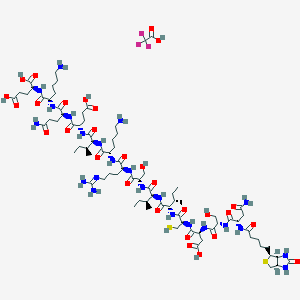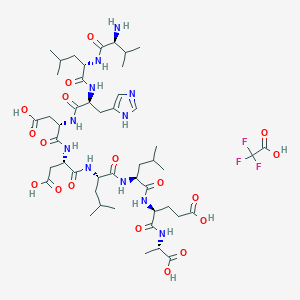
H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH Trifluoroacetate, commonly referred to as H-Leu-AVP-OH TFA, is a peptide-based compound that has been widely used in scientific research. It is a synthetic derivative of the naturally occurring peptide hormone Leu-AVP, which is found in many organisms and plays a key role in regulating physiological processes such as water balance and stress responses. H-Leu-AVP-OH TFA has become a popular compound for laboratory experiments due to its ability to be easily synthesized and its ability to bind to a variety of receptors.
Scientific Research Applications
H-Leu-AVP-OH TFA has been widely used in scientific research due to its ability to bind to a variety of receptors. It has been used in studies related to neuroendocrinology, cardiovascular physiology, and drug development. It has also been used as a tool to study the structure and function of peptide hormones, as well as to study the regulation of gene expression. Additionally, H-Leu-AVP-OH TFA has been used in studies related to the development of novel therapeutics and diagnostics.
Mechanism of Action
H-Leu-AVP-OH TFA binds to a variety of receptors, including the vasopressin V1a receptor, which is involved in the regulation of blood pressure and water balance. It has also been found to bind to the oxytocin receptor, which is involved in the regulation of social behaviors. Additionally, it has been found to bind to the glucagon-like peptide-1 receptor, which is involved in the regulation of glucose metabolism. By binding to these receptors, H-Leu-AVP-OH TFA is able to modulate the activity of these receptors and thus influence the physiological processes that they regulate.
Biochemical and Physiological Effects
H-Leu-AVP-OH TFA has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of vasopressin, which is involved in the regulation of blood pressure and water balance. It has also been found to increase the release of oxytocin, which is involved in the regulation of social behaviors. Additionally, it has been found to increase the release of glucagon-like peptide-1, which is involved in the regulation of glucose metabolism.
Advantages and Limitations for Lab Experiments
H-Leu-AVP-OH TFA has several advantages for laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it can be used to study a variety of receptors and physiological processes. However, there are some limitations to its use. It is not as stable as some other peptide-based compounds, and it can be degraded by certain enzymes. Additionally, it has a short half-life, which can limit its usefulness in certain experiments.
Future Directions
H-Leu-AVP-OH TFA has a wide range of potential applications in scientific research. One potential future direction is the development of new therapeutics and diagnostics based on its ability to bind to a variety of receptors. Additionally, it could be used to study the structure and function of peptide hormones, as well as to study the regulation of gene expression. Additionally, it could be used to study the effects of peptide hormones on various physiological processes. Finally, it could be used to develop new compounds that have similar effects as H-Leu-AVP-OH TFA, but with increased stability and longer half-lives.
Synthesis Methods
H-Leu-AVP-OH TFA can be synthesized in a variety of ways. One method involves the use of solid-phase peptide synthesis, which involves the stepwise coupling of amino acids to a resin-bound peptide. Another method is liquid-phase peptide synthesis, which involves the use of a peptide synthesizer to couple amino acids in solution. Both methods can be used to synthesize H-Leu-AVP-OH TFA in a cost-effective and efficient manner.
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96N18O19.C2HF3O2/c1-25(2)19-31(58)46(83)65-28(7)44(81)64-29(8)45(82)73-43(27(5)6)53(90)72-37(24-76)50(87)69-35(23-42(79)80)49(86)68-33(20-26(3)4)48(85)71-36(22-41(60)78)55(92)75-18-12-15-39(75)52(89)70-34(21-40(59)77)47(84)66-30(9)54(91)74-17-11-14-38(74)51(88)67-32(56(93)94)13-10-16-63-57(61)62;3-2(4,5)1(6)7/h25-39,43,76H,10-24,58H2,1-9H3,(H2,59,77)(H2,60,78)(H,64,81)(H,65,83)(H,66,84)(H,67,88)(H,68,86)(H,69,87)(H,70,89)(H,71,85)(H,72,90)(H,73,82)(H,79,80)(H,93,94)(H4,61,62,63);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZXJWCQUCPQBO-HYPDCDKGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H97F3N18O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














